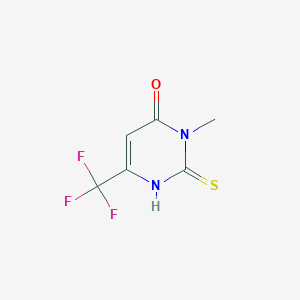
6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione, also known as AMPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
Molecular Tweezers and Complex Formation : A study by Tsuchido et al. (2014) explored the dynamic properties of molecular tweezers with a bis(2-hydroxyphenyl)pyrimidine backbone, which prefer a U-shaped conformation. This work illustrates the potential of such structures in forming complexes with other molecules, indicative of the utility of pyrimidine derivatives in developing novel molecular recognition systems. The findings were significant for understanding molecular interactions and designing molecular machines or sensors (Tsuchido, Suzaki, Ide, & Osakada, 2014).
Synthesis of Pyrido[2,3-d]pyrimidines : Popova et al. (2017) reported on the condensation of trifluoroacetyl-substituted chromenes with 6-aminothiouracil to produce pyrido[2,3-d]pyrimidine derivatives. This synthesis pathway underscores the potential of pyrimidine derivatives in organic synthesis, contributing to the development of new heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Popova, Osipov, Osyanin, & Klimochkin, 2017).
Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid : Research by Sukach et al. (2015) on the synthesis of trifluoromethylated analogues of dihydroorotic acid analogues showcases the application of pyrimidinethione derivatives in medicinal chemistry. The work highlights the compound's utility in creating biologically active molecules that could serve as precursors or analogues for drug development, particularly in the area of antiviral and anticancer agents (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).
Development of Anti-Inflammatory and Analgesic Agents : A study conducted by Muralidharan, James Raja, and Deepti (2019) involved the synthesis of novel pyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents. This research indicates the potential pharmaceutical applications of pyrimidine derivatives, emphasizing their role in the discovery and development of new therapeutic agents (Muralidharan, James Raja, & Deepti, 2019).
Supramolecular Chemistry and Material Science : Hutchinson, Hanton, and Moratti (2010) explored the control of self-assembly through the influence of terminal hydroxymethyl groups on the metal coordination of pyrimidine-hydrazone Cu(II) complexes. Their findings contribute to the field of supramolecular chemistry, showcasing the ability to manipulate molecular structures for the development of materials with tailored properties, such as novel catalysts, sensors, and materials for electronic applications (Hutchinson, Hanton, & Moratti, 2010).
Propriétés
IUPAC Name |
3-methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c1-11-4(12)2-3(6(7,8)9)10-5(11)13/h2H,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVGROOQCSFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2868985.png)
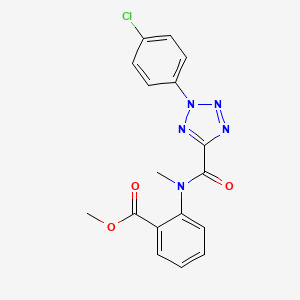

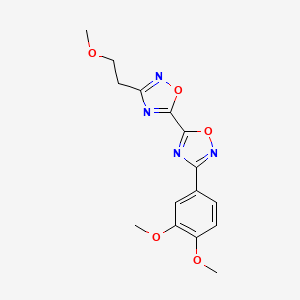
![5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride](/img/structure/B2868992.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide](/img/structure/B2868995.png)

![4-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2868997.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2869001.png)
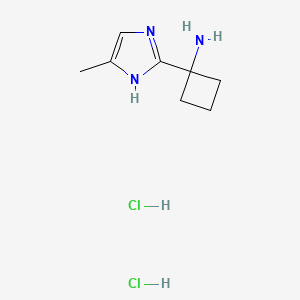
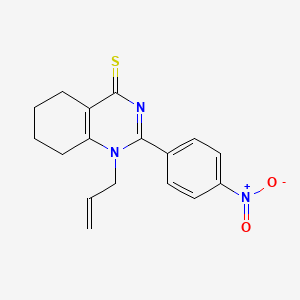
![2-Chloro-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2869005.png)
![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869006.png)